molecular formula C10H20O B2759633 [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol CAS No. 74458-65-4

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol

Cat. No.: B2759633
CAS No.: 74458-65-4
M. Wt: 156.269
InChI Key: VEWDCYUJDMVTFQ-WPRPVWTQSA-N
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Description

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol is a chemical compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . It is characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and a hydroxymethyl group. This compound is often used in various chemical and industrial applications due to its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDCYUJDMVTFQ-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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